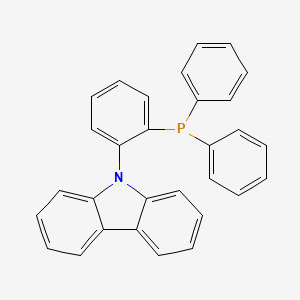
4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine, also known as 5-BPT, is an organic compound containing a thiazole ring, pyridine, and bromine. It is a useful synthetic intermediate in organic synthesis and has a variety of applications in scientific research. In
科学的研究の応用
4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It has also been used in the synthesis of a variety of other compounds, such as heterocycles and organometallic compounds. In addition, it has been used in the synthesis of biocatalysts and other enzymes, and in the synthesis of fluorescent probes and dyes.
作用機序
The mechanism of action of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine is not well understood. It is believed to work by forming a covalent bond with a substrate, such as a protein or enzyme, and then altering the structure of the substrate in some way. This alteration can lead to changes in the activity of the substrate, such as increased or decreased activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some anti-inflammatory and anti-cancer effects in laboratory studies. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the toxicity of certain drugs.
実験室実験の利点と制限
The advantages of using 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use, such as its instability in the presence of oxygen, light, and heat. In addition, it has been shown to be toxic to certain organisms, so care must be taken when working with it.
将来の方向性
The future directions for 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine include further exploration of its mechanism of action, as well as its potential applications in drug development and other areas of scientific research. In addition, further research should be conducted on its biochemical and physiological effects, as well as its safety and toxicity profile. Finally, further studies should be conducted to explore its potential uses in the synthesis of other compounds and materials.
合成法
The synthesis of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine is a multi-step process, beginning with the reaction of 2-aminothiazole and 5-bromopyridine in the presence of a base, such as sodium hydroxide, to form the intermediate this compound. This intermediate can then be further reacted with a variety of reagents, such as formaldehyde, to form the desired product.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine' involves the synthesis of the intermediate compound 5-bromopyridin-2-amine, which is then reacted with thioamide to form the final product.", "Starting Materials": [ "2-bromopyridine", "Hydrazine hydrate", "Sodium hydroxide", "Carbon disulfide", "Chloroform", "Ammonium chloride", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-bromopyridin-2-amine", "a. Dissolve 2-bromopyridine (1.0 g, 6.5 mmol) in chloroform (20 mL) and add hydrazine hydrate (0.5 mL, 10 mmol) and sodium hydroxide (1.0 g, 25 mmol).", "b. Heat the reaction mixture at 80°C for 6 hours.", "c. Cool the reaction mixture and extract the product with chloroform (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-bromopyridin-2-amine as a yellow solid (0.8 g, 70%).", "Step 2: Synthesis of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine", "a. Dissolve 5-bromopyridin-2-amine (0.5 g, 2.6 mmol) and ammonium chloride (0.5 g, 9.4 mmol) in ethanol (10 mL).", "b. Add carbon disulfide (0.3 mL, 5.2 mmol) dropwise to the reaction mixture and stir for 30 minutes.", "c. Add sodium nitrite (0.3 g, 4.3 mmol) in water (2 mL) dropwise to the reaction mixture at 0-5°C.", "d. Stir the reaction mixture at room temperature for 1 hour.", "e. Add sulfuric acid (1.0 mL) dropwise to the reaction mixture and stir for 10 minutes.", "f. Add sodium bicarbonate (0.5 g) to the reaction mixture and extract the product with chloroform (3 x 20 mL).", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine as a yellow solid (0.4 g, 60%)." ] } | |
| 1159821-28-9 | |
分子式 |
C8H6BrN3S |
分子量 |
256.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



